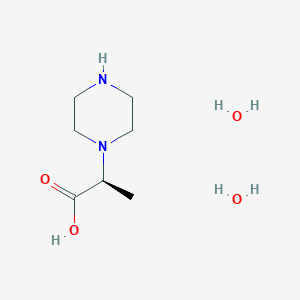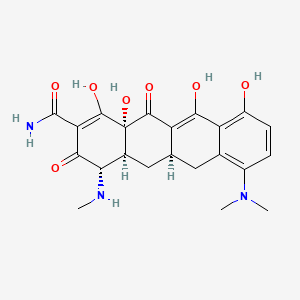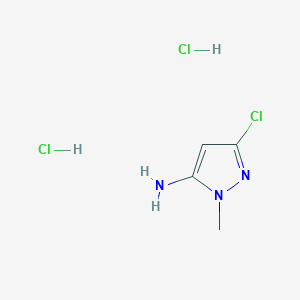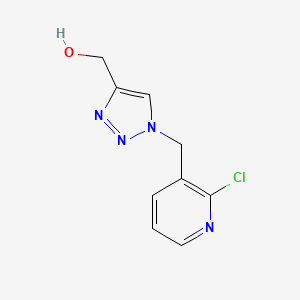![molecular formula C9H10N2O B1458716 (3-メチル-1H-ピロロ[2,3-b]ピリジン-5-イル)メタノール CAS No. 1630906-52-3](/img/structure/B1458716.png)
(3-メチル-1H-ピロロ[2,3-b]ピリジン-5-イル)メタノール
説明
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療法:FGFR阻害
3-メチル-7-アザインドール-5-メタノール:誘導体は、さまざまな種類のがんに関与している線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として特定されています 。これらの化合物は、がん細胞の増殖を阻害し、アポトーシスを誘導することができ、がん治療のための有望な候補となっています。 たとえば、特定の誘導体は、乳がん細胞株に対して有意な阻害活性を示し、さらなる医薬品開発のためのリード化合物としての可能性を強調しています .
医薬品発見のためのキナーゼ阻害
3-メチル-7-アザインドール-5-メタノールに存在するアザインドールコアは、キナーゼ阻害剤の設計における重要な構成要素です 。キナーゼは、細胞内のシグナル伝達経路において重要な役割を果たす酵素であり、その調節不全は、がんを含む多くの疾患に関連付けられています。 アザインドール骨格は、さまざまなキナーゼを標的とする新しい治療薬の生成に貢献し、薬化学における化合物の汎用性を示しています .
抗増殖剤
研究では、3-メチル-7-アザインドール-5-メタノールに関連する7-アザインドールアナログが、特にMCF-7乳がん細胞株に対して抗増殖活性を示すことが示されています 。 これらの化合物は、新規な抗増殖剤およびチロシンタンパク質キナーゼSRC阻害剤として作用し、がんに対する新しい治療法を開発するための経路を提供します .
循環器系および鎮痛剤用途
3-メチル-7-アザインドール-5-メタノールと密接に関連する7-アザインドール誘導体は、循環器系、鎮痛、抗炎症、強力な降圧、血管拡張効果を持つことが報告されています 。これは、循環器系の疾患の治療や鎮痛剤としての潜在的な用途を示唆しています。
抗菌および抗真菌活性
3-メチル-7-アザインドール-5-メタノールを含むピロロピラジン骨格を持つ化合物は、抗菌および抗真菌活性を示しています 。これは、これらの化合物が新しい抗菌および抗真菌療法の開発に使用される可能性を開きます。
糖尿病管理
研究では、3-メチル-7-アザインドール-5-メタノールと構造的に類似したピロロ[3,4-c]ピリジン誘導体が、血糖値の管理に役立つ可能性があることを示しています 。これは、高血糖症、糖尿病、その他の関連する状態などの障害の予防と治療に役立ちます。
特性
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWRPKYDNZCICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243782 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-52-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide](/img/structure/B1458637.png)





![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
